11-Iodoundec-1-ene
Overview
Description
11-Iodoundec-1-ene is an organic compound that belongs to the class of alkenes. It is a halogenated alkene with the molecular formula C₁₁H₂₁I. This compound is of interest due to its potential biological activity and various applications in different fields.
Preparation Methods
11-Iodoundec-1-ene can be synthesized through several methods. One commonly used method involves the reaction of 1-undecene with iodine in the presence of a catalyst such as copper iodide. This method offers a high yield of the desired product and is relatively efficient. Another method involves the reaction of 1-undecene with iodine monochloride, which also provides a good yield of this compound. this method requires careful handling due to the toxicity of iodine monochloride.
Chemical Reactions Analysis
11-Iodoundec-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common reagents and conditions used in these reactions include catalysts like copper iodide and iodine monochloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Iodoundec-1-ene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action and biological targets of 11-Iodoundec-1-ene are not well-studied, and further research is needed to fully understand its mode of action. preliminary studies suggest that it may exhibit antimicrobial and antifungal properties by affecting cell function and signal transduction pathways.
Comparison with Similar Compounds
11-Iodoundec-1-ene can be compared with other similar compounds such as:
1-Undecene: A non-halogenated alkene with similar structural properties.
Iodobenzene: An aromatic compound containing an iodine atom attached to a benzene ring.
Properties
IUPAC Name |
11-iodoundec-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21I/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNLZUIWHBPGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455933 | |
Record name | 1-Iodo-10-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-49-6 | |
Record name | 11-Iodo-1-undecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7766-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-10-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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